molecular formula C11H13FN2S B11480583 N-(4-Fluorophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

N-(4-Fluorophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B11480583
M. Wt: 224.30 g/mol
InChI Key: CUESOELOZGCFPS-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorophenyl group and the dimethyl substitution on the thiazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with 2,2-dimethylthiazolidine-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the thiazole ring contributes to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
  • N-(4-Bromophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
  • N-(4-Methylphenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Uniqueness

N-(4-Fluorophenyl)-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom in the phenyl ring, which significantly enhances its chemical stability and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom also imparts unique electronic properties, making this compound particularly valuable in medicinal chemistry and drug design.

Properties

Molecular Formula

C11H13FN2S

Molecular Weight

224.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-5,5-dimethyl-4H-1,3-thiazol-2-amine

InChI

InChI=1S/C11H13FN2S/c1-11(2)7-13-10(15-11)14-9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

CUESOELOZGCFPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)NC2=CC=C(C=C2)F)C

Origin of Product

United States

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